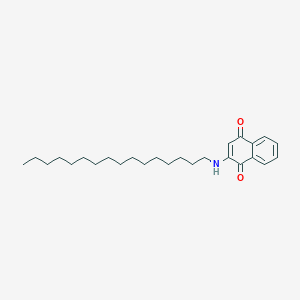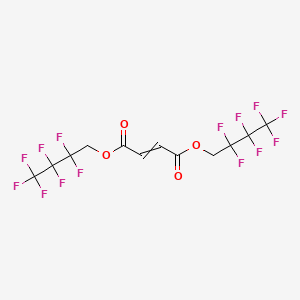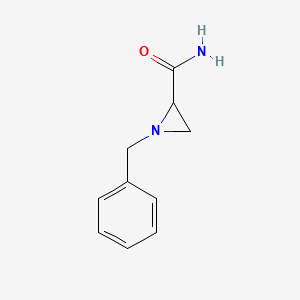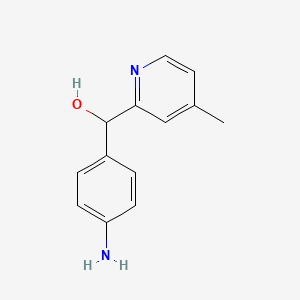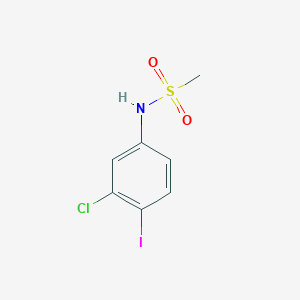
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group attached to an amino group, along with a fluorine atom and a methyl group on the pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate typically involves multi-step organic reactionsThe final esterification step involves the reaction of the intermediate with a carboxylic acid or its derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylamines and fluorinated organic compounds, such as:
- Benzylamine
- Benzyl chloride
- Fluorobenzene
Uniqueness
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
82770-48-7 |
|---|---|
Molecular Formula |
C27H30FNO2 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C27H30FNO2/c1-21(2)26(25(28)27(30)31-20-24-16-10-5-11-17-24)29(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17,21,25-26H,18-20H2,1-2H3 |
InChI Key |
DSSFNGQBDOOLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)OCC1=CC=CC=C1)F)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


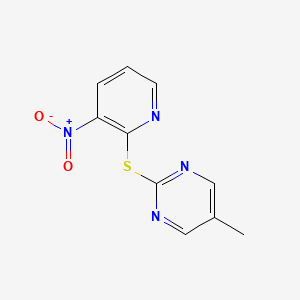

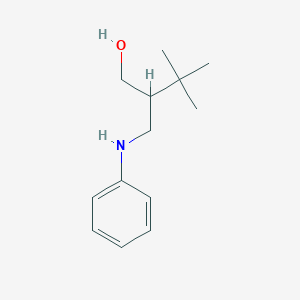
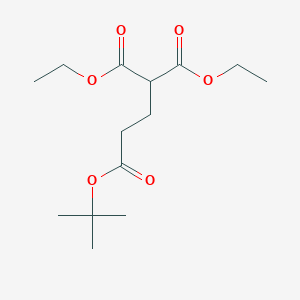

![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)

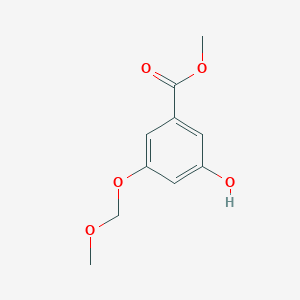
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
